2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
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Overview
Description
2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and a phenylacetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with a hydrazine compound, often under reflux conditions in the presence of a suitable solvent like ethanol.
Condensation Reaction: The final step involves the condensation of the hydrazone-thiazole intermediate with 3-bromo-4-ethoxybenzaldehyde to form the desired compound. This step typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the thiazole ring or the hydrazone linkage, potentially yielding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and hydrazone-containing molecules.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be a lead compound for the development of new drugs. Its structural features allow for modifications that could enhance its pharmacological properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
- 2-(2-{(E)-2-[(E)-1-(3-CHLORO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
Uniqueness
The uniqueness of 2-(2-{(E)-2-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE lies in its specific substitution pattern, which can influence its reactivity, bioactivity, and physical properties. The presence of the bromo and ethoxy groups, along with the hydrazone and thiazole moieties, provides a distinct set of chemical and biological characteristics that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications
Properties
Molecular Formula |
C20H19BrN4O3S |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(3-bromo-4-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H19BrN4O3S/c1-2-28-16-9-8-13(10-15(16)21)12-22-25-20-24-19(27)17(29-20)11-18(26)23-14-6-4-3-5-7-14/h3-10,12,17H,2,11H2,1H3,(H,23,26)(H,24,25,27)/b22-12+ |
InChI Key |
YWKIGKSAPSXYPE-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Br |
Origin of Product |
United States |
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